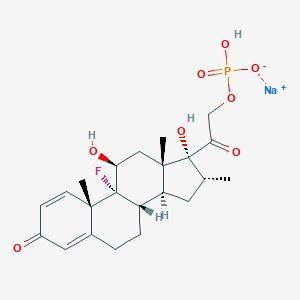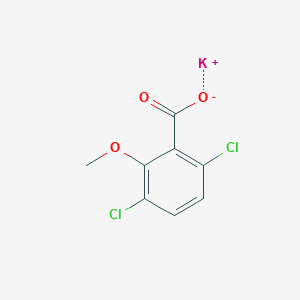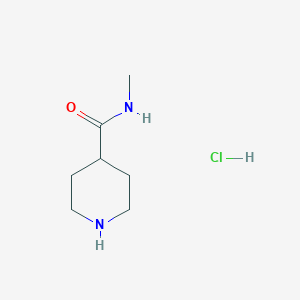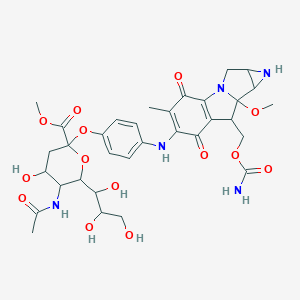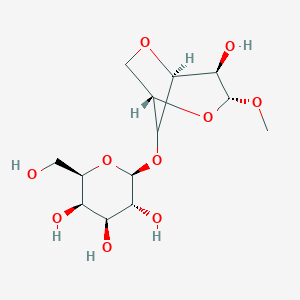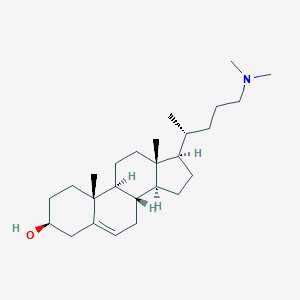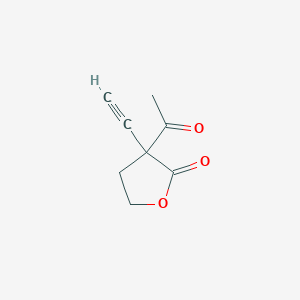
3-Acetyl-3-ethynyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-3-ethynyloxolan-2-one is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as AEOL 10150 and has been studied extensively for its potential applications in various fields, including medicine and industry. The purpose of
Mécanisme D'action
AEOL 10150 exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the expression of pro-inflammatory cytokines. It also activates the Nrf2 pathway, which is responsible for regulating antioxidant and detoxification responses in cells.
Effets Biochimiques Et Physiologiques
AEOL 10150 has been shown to have a number of biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types. It also has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
AEOL 10150 has several advantages for use in lab experiments. It is stable, water-soluble, and has low toxicity. However, it is also relatively expensive and has limited availability, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for the study of AEOL 10150. One area of research is the development of new synthetic methods to produce AEOL 10150 more efficiently and cost-effectively. Another area of research is the investigation of its potential applications in the treatment of various diseases, including cancer, cardiovascular disease, and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of AEOL 10150 and its effects on various cell types and tissues.
Méthodes De Synthèse
The synthesis of AEOL 10150 involves the reaction of 2-bromo-2-methylpropionic acid with ethynylmagnesium bromide, followed by cyclization with dimethyl carbonate. The resulting product is then treated with acetic anhydride to yield AEOL 10150. This synthesis method has been optimized to produce high yields and purity of AEOL 10150.
Applications De Recherche Scientifique
AEOL 10150 has been studied extensively for its potential applications in various fields of scientific research. It has been found to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases, including acute radiation syndrome, lung injury, and neurodegenerative diseases.
Propriétés
Numéro CAS |
127783-39-5 |
|---|---|
Nom du produit |
3-Acetyl-3-ethynyloxolan-2-one |
Formule moléculaire |
C8H8O3 |
Poids moléculaire |
152.15 g/mol |
Nom IUPAC |
3-acetyl-3-ethynyloxolan-2-one |
InChI |
InChI=1S/C8H8O3/c1-3-8(6(2)9)4-5-11-7(8)10/h1H,4-5H2,2H3 |
Clé InChI |
ZQGXTGGVQDMHNC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CCOC1=O)C#C |
SMILES canonique |
CC(=O)C1(CCOC1=O)C#C |
Synonymes |
2(3H)-Furanone, 3-acetyl-3-ethynyldihydro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



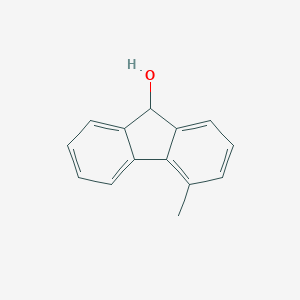
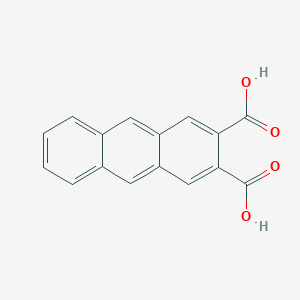
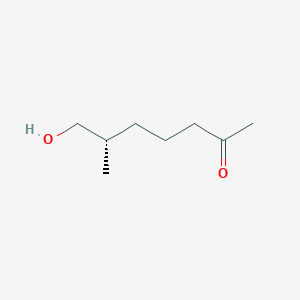
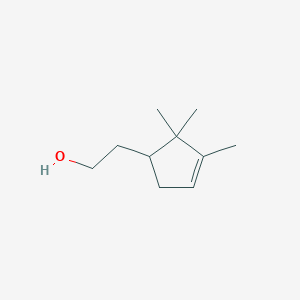
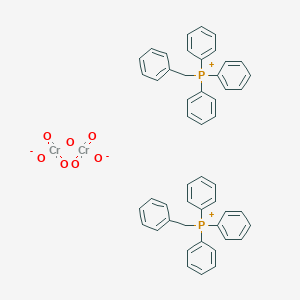
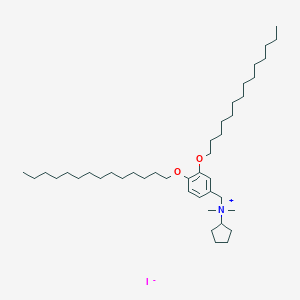
![7-(Bromomethyl)benzo[b]thiophene](/img/structure/B157801.png)
![Bis[P-(1,1,3,3-tetramethylbutyl)phenyl] hydrogen phosphate](/img/structure/B157804.png)
